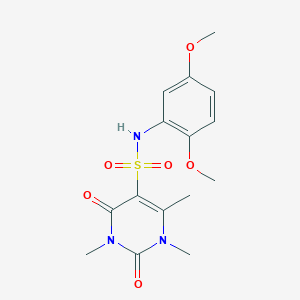
(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a novel chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties.
Scientific Research Applications
Molecular Interaction and Binding Analysis
Research on similar compounds, particularly those involving naphthyl and piperazine structures, highlights the importance of molecular interaction and binding analysis in understanding receptor affinity and activity. For example, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and its interaction with the CB1 cannabinoid receptor provides insights into the conformational stability and pharmacophore models for cannabinoid receptor ligands. This research sheds light on the structural requirements for binding to specific receptors and could guide the development of targeted therapies for various conditions (J. Shim et al., 2002).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of related compounds are crucial in the development of new therapeutic agents and materials. For instance, the creation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles to yield compounds with potential anticancer properties demonstrates the versatility of these chemical structures in synthesizing bioactive molecules (R. S. Gouhar & Eman M. Raafat, 2015).
Pharmacological Properties and Potential Therapeutic Applications
Research into the pharmacological properties and potential therapeutic applications of compounds containing naphthyl and piperazine units has shown promise in various fields, including oncology and neurology. For example, the study of methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives explores the selectivity and affinity for sigma receptors, providing insights into the development of novel ligands for imaging and therapeutic applications (F. Berardi et al., 2005).
Photochromic Properties and Material Science Applications
The study of photochromic properties and material science applications is another area where compounds with naphthyl and piperazine frameworks are explored. For instance, the synthesis and investigation of a novel spiro[indoline-naphthaline]oxazine derivative reveal its excellent photochromism properties in various solvents, suggesting potential applications in photoresponsive materials and molecular switches (Hong Li et al., 2015).
Antimicrobial Activity
The exploration of antimicrobial activity is a critical area of research for compounds with naphthyl and piperazine structures. Studies on the synthesis and antimicrobial activity of new pyridine derivatives demonstrate the potential of these compounds in developing new antibacterial and antifungal agents, highlighting the importance of structural diversity in combating microbial resistance (N. Patel et al., 2011).
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the similar compound fpmint, it can be inferred that it might interact with ents, leading to inhibition of these transporters . This could result in altered nucleotide synthesis and adenosine function .
Biochemical Pathways
Ents, which could be the potential targets of this compound, are involved in the transport of nucleosides across cell membranes, affecting nucleotide synthesis and adenosine function .
Result of Action
Inhibition of ents could potentially affect nucleotide synthesis and adenosine function .
properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-11-13-26(14-12-25)22(27)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUKUQXPBGLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B2439257.png)
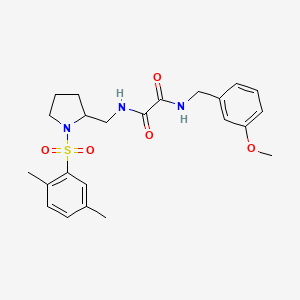
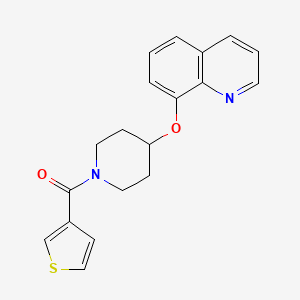
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2439260.png)
![4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2439261.png)

![N-[3-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439265.png)
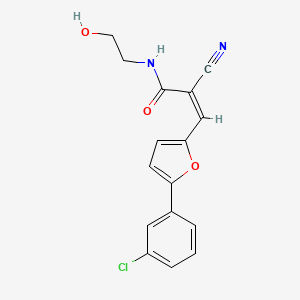
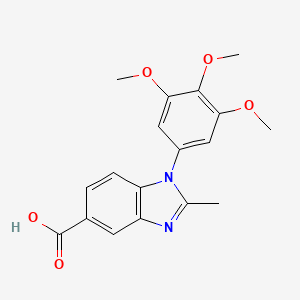
![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)
![N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea](/img/structure/B2439273.png)
![N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2439274.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439279.png)
